

A Comparative Guide to the Structure-Activity Relationship of Thiazolidinone Analogs

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Compound of Interest

Compound Name: *1,3-Thiazolidine-4-carbohydrazide*

CAS No.: 155264-41-8

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Thiazolidinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] The thiazolidinone scaffold, a five-membered ring containing a sulfur and a nitrogen atom, serves as a privileged structure that can be readily modified at various positions to modulate its biological effects.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazolidinone analogs in three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

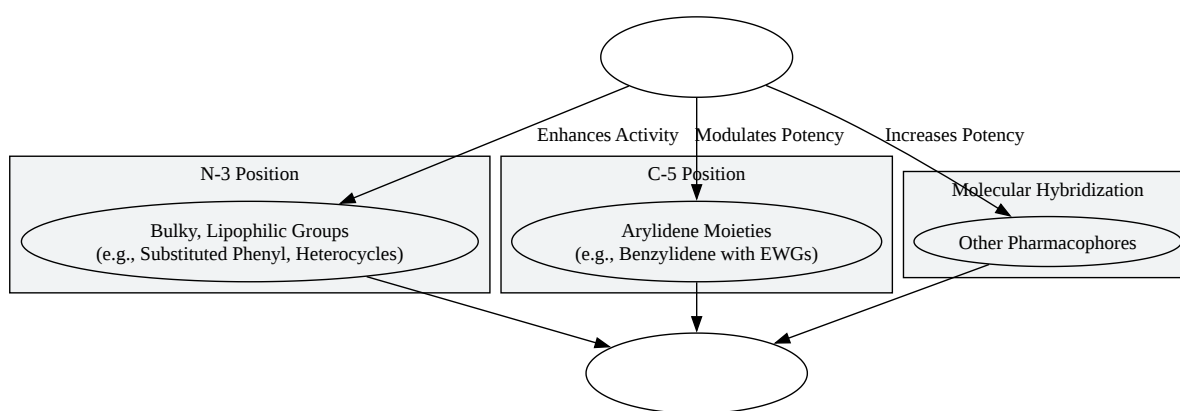
Anticancer Activity of Thiazolidinone Analogs

Thiazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6][7] The mechanism of their anticancer action is often attributed to the inhibition of specific enzymes and signaling pathways crucial for cancer cell proliferation and survival.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazolidinone analogs is significantly influenced by the nature and position of substituents on the thiazolidinone core. The key positions for modification are typically the N-3 and C-5 positions.

- Substitution at the N-3 position: The presence of bulky and lipophilic groups at the N-3 position is often associated with enhanced anticancer activity. For instance, the introduction of substituted phenyl rings or other heterocyclic moieties can lead to potent cytotoxic effects. [8]
- Substitution at the C-5 position: The C-5 position is frequently substituted with a benzylidene or a similar arylidene moiety. The electronic properties and substitution pattern of this aromatic ring play a crucial role in determining the anticancer potency. Electron-withdrawing groups on the arylidene ring have been shown to enhance activity in several studies. [9]
- Hybrid Molecules: The concept of molecular hybridization, where the thiazolidinone scaffold is combined with other pharmacologically active moieties, has led to the development of highly potent anticancer agents. [8]



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Comparative Data of Potent Anticancer Thiazolidinone Analogs

The following table summarizes the in vitro cytotoxic activity of representative thiazolidinone analogs against various human cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 28	HeLa (cervical)	3.2 ± 0.5	[6]
MCF-7 (breast)		2.1 ± 0.5	[6]
LNCaP (prostate)		2.9 ± 0.3	[6]
A549 (lung)		4.6 ± 0.8	[6]
Compound 1	MCF-7 (breast)	0.37	[6]
Compound 2	MCF-7 (breast)	0.54	[6]
HepG2 (liver)		0.24	[6]
Compound 3	HepG2 (liver)	2.28	[6]
Hybrid 11	MCF-7 (breast)	5.02	[8]
MDA-MB-231 (breast)		15.24	[8]
Hybrid 55	HCT-15 (colon)	0.92	[8]
Hybrid 56	MCF-7 (breast)	6.06	[8]
OVCAR-3 (ovarian)		5.12	[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.

- **Compound Treatment:** The cells are then treated with various concentrations of the thiazolidinone analogs and incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, the medium is removed, and 100 μ L of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and 100 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity of Thiazolidinone Analogs

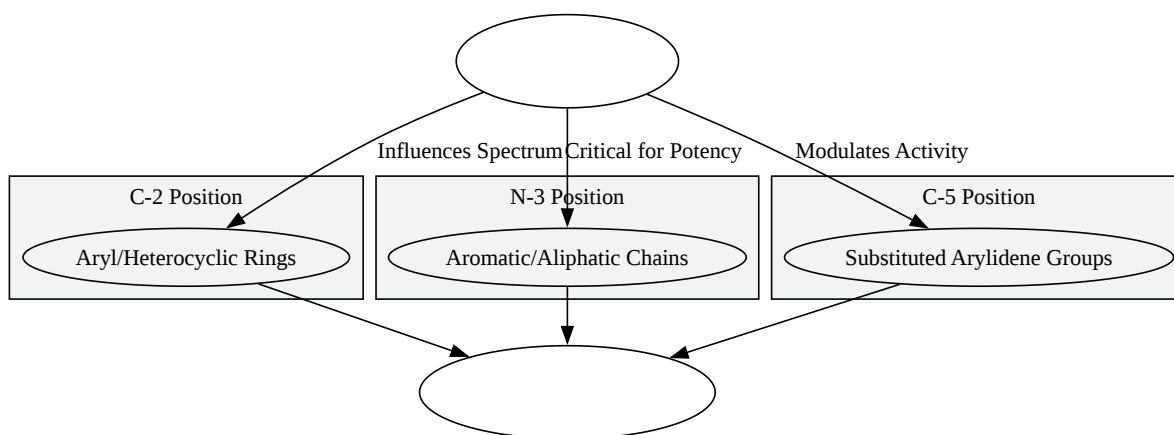
Thiazolidinone derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.^{[10][11][12]} Their mechanism of action is often linked to the inhibition of essential microbial enzymes.^[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazolidinone analogs is dictated by the substituents at various positions of the core structure.

- **Position 2:** Modifications at this position, such as the introduction of different aryl or heterocyclic rings, can significantly influence the antimicrobial spectrum and potency.
- **Position 3:** The nature of the substituent at the N-3 position is critical. The presence of certain aromatic or aliphatic side chains can enhance the activity against specific microbial strains.

- Position 5: The arylidene group at the C-5 position is a common feature in antimicrobial thiazolidinones. The substitution pattern on this aromatic ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with target enzymes.



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Comparative Data of Potent Antimicrobial Thiazolidinone Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazolidinone analogs against various microbial strains.

Compound	Microbial Strain	MIC (mg/mL)	Reference
Compound 5	S. Typhimurium	0.008 - 0.06	[11]
General Analogs	Gram-positive bacteria	2 - 16 (µg/mL)	[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution:** The thiazolidinone analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity of Thiazolidinone Analogs

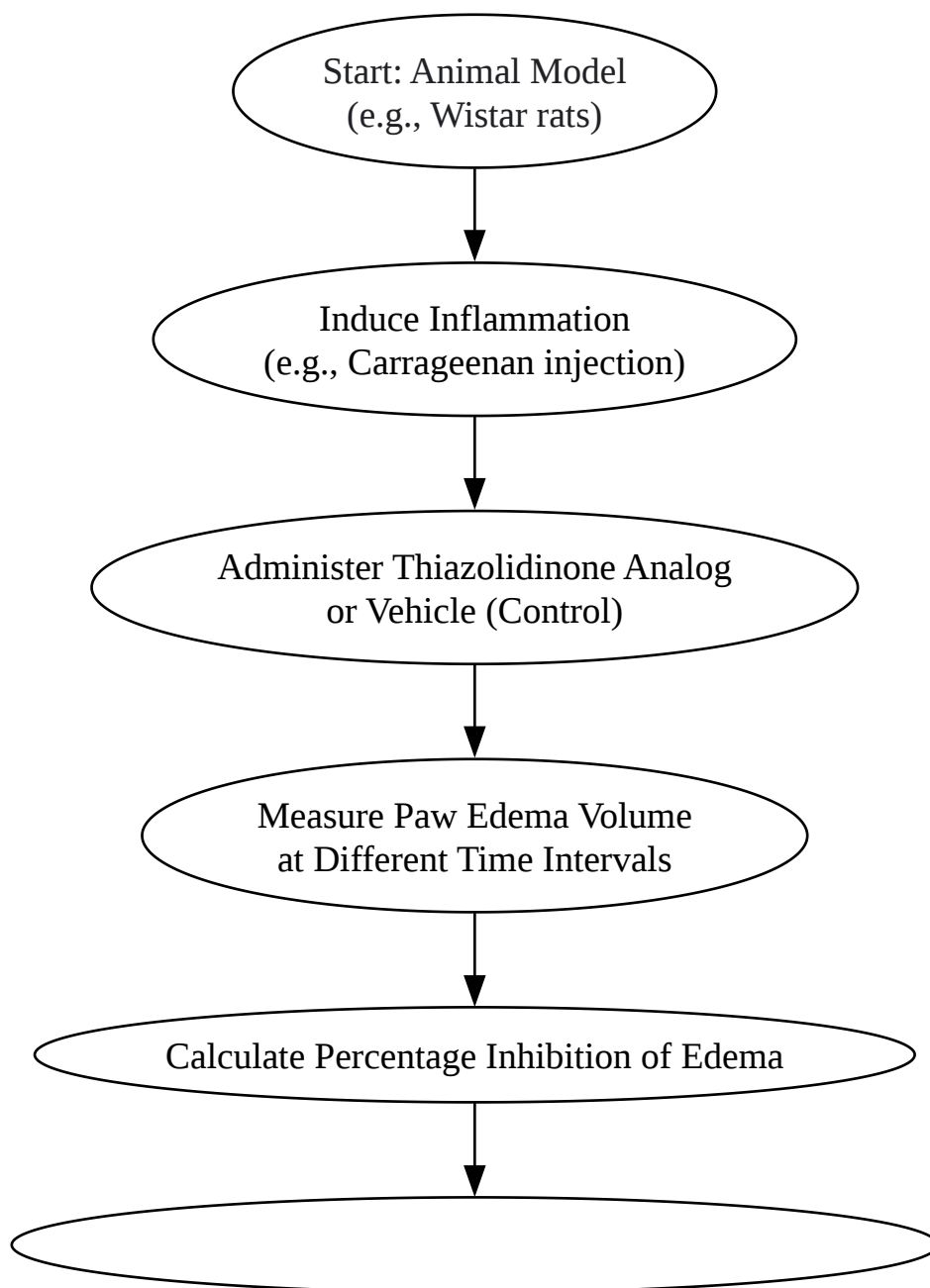
Thiazolidinone derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).^{[13][14][15]}

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiazolidinone analogs is closely linked to the structural features of the molecule.

- **Core Structure:** The thiazolidinone ring itself is a crucial pharmacophore for anti-inflammatory activity.

- Substituents on the Arylidene Ring: The nature and position of substituents on the arylidene moiety at the C-5 position are critical. For example, methoxy substituents at the para- and meta-positions of the benzylidene ring have been shown to be important for biological activity.[14]
- Hybridization with other Anti-inflammatory Scaffolds: Combining the thiazolidinone nucleus with other known anti-inflammatory pharmacophores can lead to synergistic effects and enhanced potency.



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Comparative Data of Potent Anti-inflammatory Thiazolidinone Analogs

The following table summarizes the in vivo anti-inflammatory activity of representative thiazolidinone analogs.

Compound	Anti-inflammatory Activity (% inhibition)	Reference
Compound #3	69.57	[14]
Compound #4	57.8 - 69.57	[14]
Compound #6	57.8 - 69.57	[14]
Compound #8	57.8 - 69.57	[14]
Indomethacin (Reference)	47	[14]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

- **Animal Model:** Wistar rats are typically used for this assay.
- **Compound Administration:** The test compounds (thiazolidinone analogs) or the vehicle (control) are administered orally or intraperitoneally to the animals.
- **Induction of Inflammation:** After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
- **Measurement of Paw Volume:** The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

- Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the mean increase in paw volume of the treated group with that of the control group.

In conclusion, the thiazolidinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications of the thiazolidinone core can lead to the discovery of potent and selective anticancer, antimicrobial, and anti-inflammatory compounds. Further exploration of this chemical space, guided by the principles of medicinal chemistry and aided by computational tools, is expected to yield new drug candidates with improved efficacy and safety profiles.

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